![molecular formula C18H12FN5O2 B3411485 N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 919843-94-0](/img/structure/B3411485.png)
N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Overview
Description
N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide has potential applications in various fields of scientific research. The compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation. In addition, the compound has been studied for its potential use as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is often overexpressed in cancer cells, making it an appealing target for cancer treatment .
Mode of Action
Based on the similarity to other pyrazolo[3,4-d]pyrimidine derivatives, it can be inferred that it may interact with its target (potentially cdk2) to inhibit its function . This inhibition could lead to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
cell cycle regulation pathway . Inhibition of CDK2 can halt the cell cycle, preventing the cells from proliferating and leading to cell death .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . If this compound acts similarly, it could potentially inhibit the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide has certain advantages and limitations for lab experiments. The compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in the body. However, the compound has certain limitations such as its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide. One direction is to further explore the compound's potential use as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to explore the compound's potential use in combination with other drugs for the treatment of cancer. Additionally, further studies can be conducted to improve the compound's solubility in water, which can increase its potential applications in various experiments.
Conclusion:
N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a chemical compound that has potential applications in various fields of scientific research. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. The compound has shown promising results in inhibiting the growth of cancer cells, reducing inflammation in the body, and treating various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Further studies can be conducted to explore the compound's potential use as a therapeutic agent and to improve its solubility in water.
properties
IUPAC Name |
N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN5O2/c19-13-6-8-14(9-7-13)24-16-15(10-21-24)18(26)23(11-20-16)22-17(25)12-4-2-1-3-5-12/h1-11H,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVWAQNXUXGTQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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